molecular formula C18H19F3N2O3 B11012757 C18H19F3N2O3

C18H19F3N2O3

Cat. No.: B11012757
M. Wt: 368.3 g/mol
InChI Key: BCTHVTVZDLUKJX-UHFFFAOYSA-N
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Description

This compound is characterized by its complex structure, which includes a trifluoroethoxy group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the trifluoroethoxy group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and pH, which are crucial for the efficient synthesis of high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide include:

Uniqueness

The uniqueness of this compound lies in its specific trifluoroethoxy and benzamide structure, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where these properties are advantageous.

Properties

Molecular Formula

C18H19F3N2O3

Molecular Weight

368.3 g/mol

IUPAC Name

2-(4-pyrrol-1-yloxan-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C18H19F3N2O3/c19-18(20,21)26-15-5-3-14(4-6-15)22-16(24)13-17(7-11-25-12-8-17)23-9-1-2-10-23/h1-6,9-10H,7-8,11-13H2,(H,22,24)

InChI Key

BCTHVTVZDLUKJX-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)N3C=CC=C3

Origin of Product

United States

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